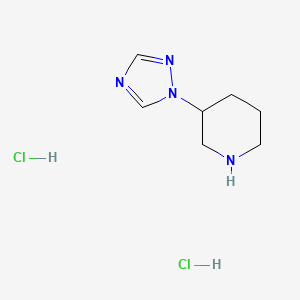![molecular formula C17H15ClN2OS B2485070 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-01-2](/img/structure/B2485070.png)
2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a broader class of chemicals that have been synthesized and studied for various properties, including structural characteristics and potential applications in diverse fields. Although the exact compound has not been specifically detailed in available literature, related compounds provide insight into its likely characteristics and synthetic methods.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including the use of sulfanyl groups and chlorophenyl moieties. For instance, the synthesis of 3-aryl-2-sulfanylthienopyridines demonstrates a method that could be adapted for our compound, involving halogen substitution followed by treatment with lithium diisopropylamide (LDA) and dehydration steps to achieve the desired product (Kobayashi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities often features significant interactions such as hydrogen bonding, π-π interactions, and C-H...O interactions, contributing to their stability and conformation in the solid state. The analysis of a compound like 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane reveals a three-dimensional network structure stabilized by such interactions (Lennartson & McKenzie, 2011).
Chemical Reactions and Properties
The reactivity of compounds containing both sulfanyl and chlorophenyl groups is influenced by the electron-withdrawing nature of the chloro substituent and the nucleophilicity of the sulfanyl group. This reactivity pattern enables a variety of chemical transformations, including further functionalization and cross-coupling reactions.
Physical Properties Analysis
Compounds in this class generally exhibit solid-state behavior characterized by crystallinity, melting points, and solubility influenced by their molecular structure. For example, the crystalline form and purification method can significantly affect the observed physical properties, as demonstrated by 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane (Lennartson & McKenzie, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antituberculosis Studies
A study by Chitra et al. (2011) focused on synthesizing 3-heteroarylthioquinoline derivatives, including compounds related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, for antituberculosis and cytotoxicity studies. These compounds showed significant activity against Mycobacterium tuberculosis.
Anti-Inflammatory Activity
A 2017 study by Karande & Rathi synthesized derivatives of a similar compound for potential anti-inflammatory applications. They found that these derivatives showed considerable anti-inflammatory activity in animal models.
Structural and Chemical Properties
The study by Bisseyou et al. (2007) provided insights into the structural properties of a related compound. They reported the dihedral angles and solid-state molecular arrangements, contributing to understanding the chemical behavior of such compounds.
Synthesis and Antimicrobial Activity
Manikannan et al. (2010) synthesized pyridine derivatives (related to the compound of interest) with potential antimicrobial properties. These compounds were effective against Mycobacterium tuberculosis.
Novel Compound Synthesis
A study by Li et al. (2012) explored the synthesis of novel compounds, including those structurally related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, with potential medicinal applications.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-6-7-20-16(8-11)19-12(2)17(20)15(21)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKYZGARFNTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

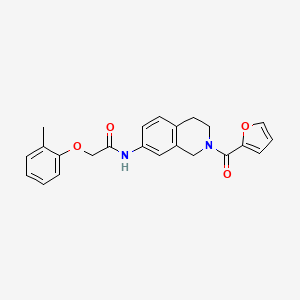
![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
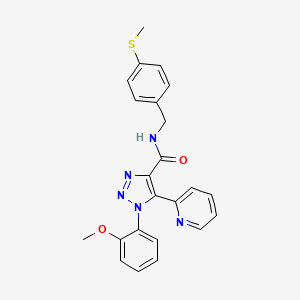
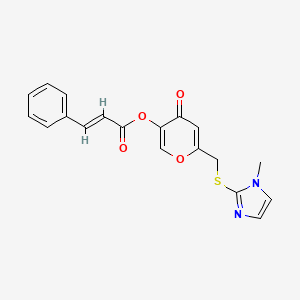
![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

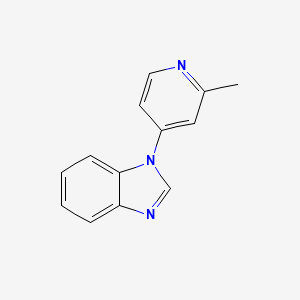
![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
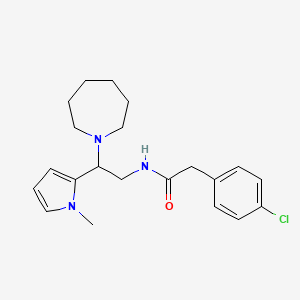
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)

